Thymine dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

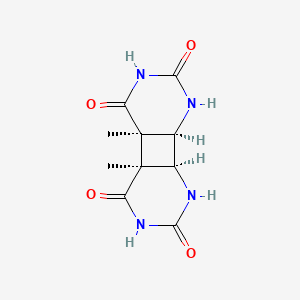

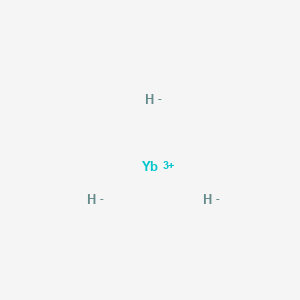

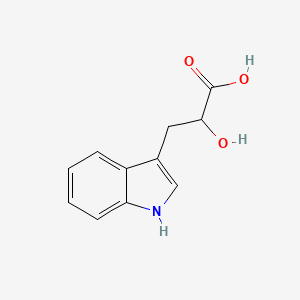

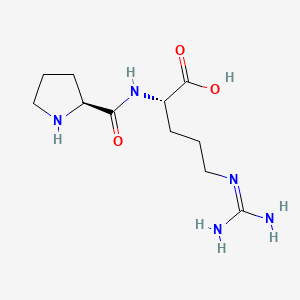

Dimers found in DNA chains damaged by ULTRAVIOLET RAYS. They consist of two adjacent PYRIMIDINE NUCLEOTIDES, usually THYMINE nucleotides, in which the pyrimidine residues are covalently joined by a cyclobutane ring. These dimers block DNA REPLICATION.

Wissenschaftliche Forschungsanwendungen

1. Formation Mechanisms and Electronic States

Cycloadditions in DNA

Research reveals that UV absorption by thymine strands leads to two major types of cycloadditions, forming cyclobutane dimers and (6-4) adducts. Cyclobutane dimers are formed via ππ* excitons and involve a barrierless path, while the (6-4) adducts formation occurs via charge transfer states involving two stacked thymines (Banyasz et al., 2012).

Photodimerization Dynamics

Nonadiabatic molecular dynamics simulations show that cyclobutane thymine dimers form in the singlet manifold, not involving triplet states. This finding clarifies the long-debated mechanisms of thymine dimerization after direct light excitation (Rauer et al., 2016).

2. Impact on DNA Replication and Mutagenesis

Mitochondrial DNA Polymerase Interaction

Human mitochondrial DNA polymerase γ shows a low level of translesion synthesis past thymine dimers, which can lead to mutagenesis. This interaction suggests a potential mechanism for the introduction of mutations in mitochondrial genomes of UV-exposed cells (Kasiviswanathan et al., 2011).

Base Pair Stability in DNA Duplexes

The presence of a thymine dimer affects base pair stability, especially destabilizing base pairing on its 5' side. This insight helps understand the local impact of such lesions on DNA stability (Wenke et al., 2013).

3. DNA Repair Mechanisms

Dynamics of Cyclobutane Thymine Dimer Repair

Femtosecond stimulated Raman spectroscopy can probe the time evolution of marker bands of cyclobutane thymine dimer. This approach offers insights into the molecular mechanism of dimer repair, especially the intradimer C—C bond splitting (Ando et al., 2014).

Role of Supercoiling in DNA Damage Repair

Research indicates that DNA supercoiling affects the properties of thymine dimers. Thymine dimers can segregate to the tips of plectonemes, enhancing the probability of highly bent and denatured states, which may facilitate repair enzyme binding (Lim et al., 2021).

Eigenschaften

CAS-Nummer |

3660-32-0 |

|---|---|

Produktname |

Thymine dimer |

Molekularformel |

C10H12N4O4 |

Molekulargewicht |

252.23 g/mol |

IUPAC-Name |

(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |

InChI-Schlüssel |

ASJWEHCPLGMOJE-LJMGSBPFSA-N |

Isomerische SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Kanonische SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)